molecular formula C12H22N2O2 B592356 tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1147422-00-1

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B592356
CAS No.: 1147422-00-1
M. Wt: 226.32
InChI Key: HMLJDLIVSQQLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 1147422-00-1) is a bicyclic tertiary amine protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) . The compound features a fused pyrrolidine-pyridine ring system, with the Boc group enhancing solubility and stability for synthetic applications .

Synthesis:
Key synthetic routes include:

  • Route 1: Reaction of 5-azaindole derivatives with Boc-anhydride, achieving yields up to 97% .
  • Route 2: Alkylation of pyrrolo[3,2-c]pyridine precursors using 1-bromo-3-chloropropane under reflux with K₂CO₃, yielding 77% .

Applications: This scaffold is pivotal in medicinal chemistry, particularly as a core structure for IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors, which are investigated for cancer immunotherapy .

Properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLJDLIVSQQLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147422-00-1
Record name tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation with Haloacetonitrile

The initial step involves alkylation of N-benzyl-4-oxo-piperidine-3-carboxylate with bromoacetonitrile in the presence of a base such as cesium carbonate. This reaction proceeds in acetone at room temperature, yielding 3-cyanomethyl-4-oxo-piperidine-1,3-dicarboxylate . The cyano group introduced here is critical for subsequent cyclization.

Reaction Conditions :

  • Solvent : Acetone

  • Base : Cs₂CO₃ (1.6 equiv)

  • Temperature : 25°C

  • Yield : 71%

Hydro-Reduction and Cyclization

The cyano group undergoes hydro-reduction using Raney nickel under hydrogen gas (1–3 atm) at 16–60°C. This one-pot process simultaneously reduces the nitrile to an amine, induces cyclization to form the pyrrolidine ring, and reduces imine intermediates. The product, octahydro-pyrrolo[3,2-c]pyridine , is isolated as a benzyl-protected intermediate.

Key Observations :

  • Raney nickel’s catalytic activity avoids harsh reducing agents like lithium aluminum hydride.

  • Cyclization efficiency depends on solvent polarity, with tetrahydrofuran (THF) providing optimal results.

Acylation with Boc Anhydride

The secondary amine is acylated using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. This step introduces the tert-butyloxycarbonyl (Boc) protective group, yielding N-Boc-octahydro-pyrrolo[3,2-c]pyridine-3a-ethyl carboxylate .

Optimization Notes :

  • Excess Boc₂O (1.05 equiv) ensures complete acylation.

  • Triethylamine neutralizes HCl generated during the reaction, preventing side reactions.

Hydrogenolytic Deprotection

Final deprotection of the benzyl group is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂/C) in methanol/ethanol at 20°C removes the benzyl group, affording the target compound in near-quantitative yield.

Industrial-Scale Protocol :

  • Catalyst : 5% Pd(OH)₂/C

  • Solvent : Methanol/ethanol (1:1)

  • Pressure : Ambient

  • Yield : 99%

Comparative Analysis of Methods

Parameter Multi-Step Synthesis Hydrogenolysis
Starting MaterialN-Benzyl-4-oxo-piperidineBenzyl-protected intermediate
Key StepCyclization with Raney NiPd-catalyzed deprotection
Reaction Time48–72 hours10 hours
Overall Yield~60%99% (final step)
ScalabilitySuitable for kilogram-scaleOptimized for high throughput

Advantages of Multi-Step Synthesis :

  • Utilizes inexpensive starting materials (e.g., piperidine derivatives).

  • One-pot cyclization reduces purification needs.

Limitations :

  • Raney nickel requires careful handling due to pyrophoric nature.

  • Multiple intermediates necessitate column chromatography.

Advantages of Hydrogenolysis :

  • High efficiency and mild conditions.

  • Compatible with sensitive functional groups.

Mechanistic Insights

Cyclization Mechanism

The hydro-reduction of the cyano group generates a primary amine, which undergoes intramolecular nucleophilic attack on the ketone moiety, forming the pyrrolidine ring. Raney nickel facilitates both hydrogenation of the nitrile and imine intermediate reduction.

Role of Solvent in Acylation

Polar aprotic solvents (e.g., dichloromethane) enhance Boc anhydride reactivity by stabilizing the transition state. Triethylamine scavenges HCl, preventing Boc group cleavage.

Industrial Applications and Modifications

The compound serves as a key intermediate in drug discovery, particularly for kinase inhibitors and neuroactive agents. Structural modifications include:

  • Ester hydrolysis : Conversion of ethyl carboxylate to carboxylic acid for salt formation.

  • N-functionalization : Introduction of aryl or alkyl groups via reductive amination .

Chemical Reactions Analysis

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers study its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS: 1211586-14-9)

  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) .
  • Key Difference : The pyrrolidine-pyridine fusion occurs at positions [3,2-b] instead of [3,2-c], altering ring geometry and electronic distribution. This isomer exhibits distinct reactivity in alkylation and deprotection reactions .
  • Applications : Used in peptidomimetics and as a building block for kinase inhibitors .

tert-Butyl 5-Benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 1147421-99-5)

  • Molecular Formula : C₁₉H₂₈N₂O₂ (MW: 316.44 g/mol) .
  • Key Difference : A benzyl substituent at position 5 increases steric bulk and lipophilicity, influencing binding affinity in receptor-targeted compounds .

Functional Analogues

Piperidine Derivatives

  • tert-Butyl 3-(1-Aminoethyl)piperidine-1-carboxylate (CAS: 162167-97-7) Similarity Score: 1.00 (structural alignment) .

Azepine Derivatives

  • cis-tert-Butyl Octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate Hydrochloride (CAS: 1588507-46-3)
    • Similarity Score : 0.94 .
    • Key Difference : The seven-membered azepine ring introduces greater flexibility and altered pharmacokinetic properties, such as improved metabolic stability .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Structural Feature Applications
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1147422-00-1) C₁₂H₂₂N₂O₂ 226.32 Fused [3,2-c] bicyclic system IDO1 inhibitors
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1211586-14-9) C₁₂H₂₂N₂O₂ 226.32 Fused [3,2-b] bicyclic system Kinase inhibitors
tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1147421-99-5) C₁₉H₂₈N₂O₂ 316.44 Benzyl substituent at position 5 Receptor modulation
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (162167-97-7) C₁₂H₂₄N₂O₂ 228.33 Monocyclic piperidine with aminoethyl group Peptide mimetics

Commercial Availability and Suppliers

  • Primary Suppliers :
    • Taizhou Greenchem Pharma-tech Co., Ltd. (China) offers custom synthesis and bulk quantities .
    • American Elements supplies high-purity (≥99%) material for research use .

Biological Activity

Introduction

Tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 1147422-00-1) is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1147422-00-1

Pharmacological Potential

Research indicates that compounds similar to tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine derivatives exhibit significant biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects : Studies suggest that these compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, indicating a role in managing inflammatory diseases.

Study 1: Neuroprotective Effects

A study published by Shah et al. (2005) investigated the neuroprotective effects of related pyrrolidine derivatives. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival.

Study 2: Antimicrobial Properties

In a study examining the antimicrobial potential of various pyrrolidine derivatives, it was found that certain structural modifications enhanced the activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the tert-butyl group in increasing lipophilicity and membrane penetration.

Study 3: Anti-inflammatory Activity

Research conducted by Ghosh et al. indicated that certain derivatives of octahydro-pyrrolo[3,2-c]pyridine exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. The resulting compound can be modified to create analogs with varied biological activities.

Table of Biological Activities

Biological ActivityReferenceObservations
NeuroprotectiveShah et al., 2005Modulates oxidative stress pathways
AntimicrobialGhosh et al., 2011Effective against Gram-positive bacteria
Anti-inflammatoryGhosh et al., 2014Inhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Buchwald-Hartwig amination, where tert-butyl octahydro-pyrrolo[3,2-c]pyridine derivatives react with aryl halides in the presence of Pd₂(dba)₃ and ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Key conditions include degassed toluene, t-BuONa as a base, and temperatures optimized for coupling efficiency. Yields depend on steric/electronic effects of substituents and catalyst loading (typically 3–5 mol%) .
  • Alternative routes involve converting cyano groups to pyrrolidine structures in a one-step process using mild conditions (room temperature, inexpensive reagents). This method emphasizes scalability and avoids harsh conditions .
Synthetic Method Catalyst/Reagents Yield Range
Buchwald-Hartwig AminationPd₂(dba)₃, SPhos ligand, t-BuONa60–85%
Cyano-to-PyrrolidineNaBH₄, NiCl₂, or other reducing agents70–90%

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography (using SHELX programs) resolves the bicyclic pyrrolo-pyridine core and tert-butyl carbamate protection. NMR (¹H/¹³C) confirms stereochemistry, with distinct signals for the tert-butyl group (δ ~1.4 ppm) and pyrrolidine protons (δ 3.0–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 226.1205) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use P95/P1 respirators for particle filtration and OV/AG/P99 respirators for higher exposure. Wear full-body chemical-resistant suits (e.g., Tyvek®) and nitrile gloves. Avoid drainage contamination; collect waste in sealed containers for incineration. Acute toxicity data are limited, but assume irritant properties based on structural analogs .

Advanced Research Questions

Q. How does the rigid bicyclic structure of this compound influence its pharmacological activity, particularly in targeting sigma receptors?

  • Methodological Answer : The tricyclic framework provides conformational rigidity, enhancing binding affinity to sigma-1/2 receptors. Computational docking (e.g., AutoDock Vina) reveals hydrophobic interactions between the tert-butyl group and receptor pockets. In vitro assays (radioligand displacement) show IC₅₀ values in the nanomolar range, suggesting potential as a CNS drug precursor .
Target Assay Type IC₅₀/EC₅₀
Sigma-1 ReceptorRadioligand Competition15 nM
Sigma-2 ReceptorFluorescence Polarization42 nM

Q. What strategies optimize the compound’s stability under acidic/basic conditions for prodrug development?

  • Methodological Answer : The tert-butyl carbamate group is acid-labile, enabling controlled release in acidic environments (e.g., lysosomes). Stability studies (HPLC monitoring) in simulated gastric fluid (pH 1.2) show 90% decomposition within 2 hours. To enhance alkaline stability, replace tert-butyl with benzyl carbamates, though this reduces bioavailability .

Q. How can computational modeling predict metabolic pathways and toxicity profiles of derivatives?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to identify cytochrome P450 oxidation sites (e.g., pyrrolidine N-dealkylation). MD simulations (AMBER/CHARMM) model metabolite interactions with hepatic enzymes. Experimental validation via LC-MS/MS confirms major metabolites like octahydro-pyrrolo[3,2-c]pyridine .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and solubility: How to reconcile conflicting data?

  • Methodological Answer : Literature inconsistencies arise from polymorphic forms or solvent traces. Reproduce measurements via differential scanning calorimetry (DSC) under nitrogen. For solubility, use shake-flask method with HPLC quantification in buffers (pH 3–9). Consensus mp = 118–120°C (from single-crystal studies), logP = 2.1 ± 0.3 .

Key Applications in Drug Discovery

  • Intermediate for kinase inhibitors : Serves as a scaffold for JAK2/3 inhibitors via Suzuki-Miyaura cross-coupling .
  • Neuroprotective agents : Modulates sigma receptors to reduce oxidative stress in neuronal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.